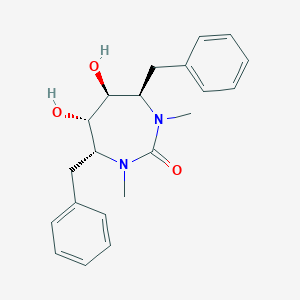![molecular formula C10H5BrN2O2S B124798 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 149210-30-0](/img/structure/B124798.png)
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid (BBT) is a heterocyclic compound that has gained interest in scientific research due to its potential use as a therapeutic agent. BBT is a synthetic compound that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is not fully understood. However, it has been proposed that 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase I, which is involved in DNA replication and repair. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit various biochemical and physiological effects. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in lab experiments include its potent antitumor, anti-inflammatory, and antimicrobial activity. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is also a synthetic compound that can be easily synthesized using various methods. However, the limitations of using 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in lab experiments include its potential toxicity and lack of specificity for certain target cells.
Zukünftige Richtungen
There are several future directions for 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid research. One direction is to investigate the potential use of 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid as a therapeutic agent in combination with other drugs for the treatment of cancer and other diseases. Another direction is to investigate the mechanism of action of 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in more detail to better understand its biochemical and physiological effects. Furthermore, the development of more specific 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid derivatives may provide a more targeted approach for the treatment of specific diseases.
Synthesemethoden
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the copper-catalyzed N-arylation reaction. The most common method for synthesizing 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is the Pd-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 2-aminothiophenol with 6-bromo-2-chloroimidazo[1,2-a]pyridine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
Eigenschaften
CAS-Nummer |
149210-30-0 |
|---|---|
Produktname |
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
Molekularformel |
C10H5BrN2O2S |
Molekulargewicht |
297.13 g/mol |
IUPAC-Name |
6-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrN2O2S/c11-5-1-2-7-8(3-5)16-10-12-6(9(14)15)4-13(7)10/h1-4H,(H,14,15) |
InChI-Schlüssel |
YRLYCORSJSVZKY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)SC3=NC(=CN23)C(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1Br)SC3=NC(=CN23)C(=O)O |
Synonyme |
7-BROMOIMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)

![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)




![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)

![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)

![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)
